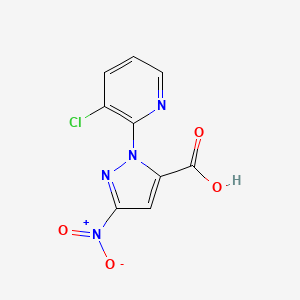
1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylic acid
Número de catálogo B8439884
Peso molecular: 268.61 g/mol
Clave InChI: QSPHVQTWZGUTRF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08791139B2
Procedure details


8.65 g (38.5 mmol) of 3-chloro-2-(3-nitro-1H-pyrazol-1-yl)pyridine were dissolved in 196 ml of tetrahydrofuran and, under argon, cooled to −78° C. 21.4 mL (42.7 mmol) of a 2 molar solution of lithium diisopropylamide in THF were then added dropwise. The mixture was allowed to stir for 1 hour at −78° C., and a total of 1500 g of powdered dry ice were then added a little at a time. The mixture was stirred at −78° C. until the evolution of carbon dioxide had ceased and then allowed to warm to room temperature. Initially, 679 ml of water were then added, and the pH was subsequently adjusted to 11 using 1N sodium hydroxide solution. The aqueous phase was extracted repeatedly with ethyl acetate. The combined organic phases were dried over magnesium sulphate and the solvent was distilled off under reduced pressure, which gave 5.0 g (47% of theory) of 1-(3-chloropyridin-2-yl)-3-nitro-1H-pyrazole-5-carboxylic acid. log P: 0.90; MH+: 269.0; 1H-NMR (400 MHz, CD3CN, δ, ppm): 7.77 (m, 2H), 8.33 (m, 1H), 8.62 (m, 1H).
Name
3-chloro-2-(3-nitro-1H-pyrazol-1-yl)pyridine
Quantity
8.65 g
Type
reactant
Reaction Step One


[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two







Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([N:8]2[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[N:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1.C([N-]C(C)C)(C)C.[Li+].[C:24](=[O:26])=[O:25].[OH-].[Na+]>O1CCCC1.O>[Cl:1][C:2]1[C:3]([N:8]2[C:12]([C:24]([OH:26])=[O:25])=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[N:9]2)=[N:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
3-chloro-2-(3-nitro-1H-pyrazol-1-yl)pyridine
|
|
Quantity
|
8.65 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CC1)N1N=C(C=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
196 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
679 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 1 hour at −78° C.
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to room temperature
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase was extracted repeatedly with ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over magnesium sulphate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure, which
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=NC=CC1)N1N=C(C=C1C(=O)O)[N+](=O)[O-]
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5 g | |
| YIELD: PERCENTYIELD | 47% | |
| YIELD: CALCULATEDPERCENTYIELD | 48.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
